Deltorphin 2

Beschreibung

Discovery and Classification within Opioid Peptides

Deltorphin (B1670231) II belongs to a class of opioid peptides known as deltorphins, which were first isolated from the skin of frogs from the Phyllomedusa genus, such as Phyllomedusa bicolor. peptide.comvulcanchem.comnih.govwikipedia.orguniprot.org These peptides are classified as exogenous opioids, as they originate from an external natural source. wikipedia.org

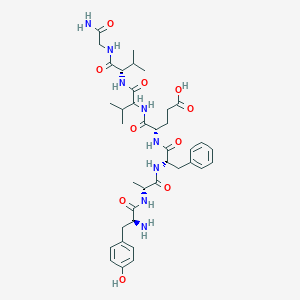

Structurally, Deltorphin II is a linear heptapeptide (B1575542) with the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. peptide.comnih.gov A key feature of deltorphins is the presence of a D-amino acid at the second position, in this case, D-Alanine. vulcanchem.comnih.govnih.gov This is a notable deviation from the more common L-amino acids found in most naturally occurring peptides and contributes to the peptide's stability and resistance to degradation by enzymes. vulcanchem.comnih.gov

Significance as a Selective Opioid Ligand

The primary significance of Deltorphin II in opioid research lies in its remarkable selectivity as an agonist for the delta (δ)-opioid receptor. tocris.comabcam.commedchemexpress.comnih.gov Opioid peptides exert their effects by binding to different types of opioid receptors, principally mu (μ), delta (δ), and kappa (κ). While many opioids interact with multiple receptor types, Deltorphin II demonstrates a high affinity and selectivity for the δ-opioid receptor. nih.govabcam.comnih.gov

This high selectivity makes Deltorphin II an essential pharmacological tool for differentiating the physiological and pathological roles of the δ-opioid receptor from those of the μ and κ receptors. nih.gov Researchers utilize Deltorphin II to investigate the specific functions of δ-opioid receptor activation, which is implicated in various processes. nih.govmdpi.com

Detailed Research Findings

The selectivity of Deltorphin II for the δ-opioid receptor has been quantified in numerous binding assays. These studies consistently show a significantly higher affinity for δ-receptors compared to μ- and κ-receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| δ (delta) | 1.5 |

| μ (mu) | >1000 |

| κ (kappa) | >1000 |

| Table 1: Binding affinities of [D-Ala2]-Deltorphin II for opioid receptor subtypes. abcam.com A lower Ki value indicates a higher binding affinity. |

Further research has explored the structure-activity relationships of Deltorphin II, aiming to understand which parts of the peptide are crucial for its potent and selective binding. Studies involving the substitution of amino acids have revealed the importance of specific residues. For instance, the phenylalanine (Phe) residue at the third position and the valine (Val) residues at the fifth and sixth positions have been shown to be important for high delta-affinity and selectivity. nih.govoup.comoup.com Enhancing the hydrophobicity at positions 5 and 6 can lead to analogs with even greater δ-affinity and selectivity. nih.gov

The unique properties of Deltorphin II have made it a valuable asset in the ongoing exploration of the opioid system. Its discovery and subsequent characterization have provided researchers with a specific probe to unravel the distinct functions of the δ-opioid receptor, contributing to a deeper understanding of pain, addiction, and other neurological processes.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNBRHVOPFWRRG-RCEFDBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Receptor Pharmacology of Deltorphin Ii

Delta Opioid Receptor (DOR) Binding Affinity and Selectivity

Deltorphin (B1670231) II is renowned for its high binding affinity and exceptional selectivity for the delta opioid receptor. nih.govnih.govtocris.com It is considered one of the most selective endogenous ligands for the DOR discovered to date. nih.govnih.gov Binding assays using radiolabeled ligands have consistently demonstrated its potent interaction with DOR. For instance, studies have reported Ki values for Deltorphin II at the delta receptor in the sub-nanomolar to low nanomolar range, such as 0.0033 µM, 0.41 nM, and 1.5 nM, indicating a very strong binding interaction. abcam.comcaymanchem.comapexbt.com This high affinity makes Deltorphin II and its analogs invaluable tools for the pharmacological characterization of the delta opioid system. tocris.comacs.org

The selectivity of Deltorphin II for the delta opioid receptor is underscored by its significantly lower affinity for the mu (μ) and kappa (κ) opioid receptors. acs.org In competitive binding assays, Deltorphin II shows negligible binding to μ- and κ-opioid receptors, with Ki values often reported as greater than 1000 nM or 1 µM for these receptor types. abcam.comcaymanchem.com This represents a selectivity ratio (Ki μ/Ki δ) of over 1000-fold in many cases, highlighting its specificity for the delta receptor. abcam.comcaymanchem.comnih.govpnas.org This pronounced selectivity distinguishes it from many other opioid peptides, which often exhibit a broader range of affinities for different opioid receptor types. nih.govacs.org

Table 1: Binding Affinity of Deltorphin II for Opioid Receptors This table is interactive. Click on the headers to sort.

| Receptor Subtype | Reported Ki Value | Reference |

|---|---|---|

| Delta (δ) | 0.0033 µM | caymanchem.com |

| Delta (δ) | 0.41 nM | apexbt.com |

| Delta (δ) | 1.5 nM | abcam.com |

| Mu (μ) | >1000 nM | abcam.com |

| Mu (μ) | >1 µM | caymanchem.com |

| Kappa (κ) | >1000 nM | abcam.com |

| Kappa (κ) | >1 µM | caymanchem.com |

High Affinity and Selectivity for Delta Opioid Receptors

Delta Opioid Receptor Subtypes and Differential Activation

While only one gene for the delta opioid receptor has been cloned, substantial pharmacological evidence supports the existence of at least two distinct receptor subtypes, designated as δ1 and δ2. nih.govescholarship.orgjst.go.jpnih.gov This sub-classification arose from studies showing that certain selective DOR ligands produced different physiological effects and that the effects of some agonists could not be blocked by antagonists that were effective against other agonists. nih.govumich.edu The differential antagonism of opioid effects by specific compounds provided strong evidence for these subtypes. jst.go.jpnih.gov For example, the antinociceptive effects of the δ1-selective agonist DPDPE and the δ2-selective agonist Deltorphin II are differentially blocked by specific antagonists. jst.go.jpumich.edu

Deltorphin II is a cornerstone in the classification of DOR subtypes, serving as the prototypical selective agonist for the δ2-opioid receptor. nih.govescholarship.orgjst.go.jpnih.govresearchgate.netnih.gov Studies have consistently shown that the pharmacological effects of Deltorphin II are mediated through the δ2 receptor subtype. researchgate.netnih.gov For instance, the cardioprotective effects of Deltorphin II can be reversed by the δ2-selective antagonist naltriben (B52518), but not by the δ1-selective antagonist 7-benzylidenenaltrexone (B1236580) (BNTX). caymanchem.comnih.gov Further, the human cloned delta receptor has been suggested to be of the δ2 subtype based on its higher affinity for the δ2-selective antagonist naltriben compared to the δ1-selective antagonist BNTX. nih.gov

Activation of the δ1 and δ2 receptor subtypes can lead to distinct and sometimes opposing physiological actions. nih.govresearchgate.net Both δ1 and δ2 receptor activation have been implicated in producing rewarding effects and place preference. jst.go.jp However, their roles in other physiological processes can differ. For example, some studies suggest that activation of δ1 receptors is involved in the cardioprotective effects of ischemic preconditioning. annualreviews.org In contrast, the administration of the δ2 agonist Deltorphin II has been shown to reduce infarct size during reperfusion injury, an effect mediated by peripheral δ2 receptors. researchgate.netnih.gov These distinct actions underscore the importance of developing subtype-selective ligands to target specific therapeutic outcomes. nih.gov

Table 2: Key Ligands for Differentiating Delta Opioid Receptor Subtypes This table is interactive. Click on the headers to sort.

| Ligand | Receptor Subtype Selectivity | Class | Reference |

|---|---|---|---|

| DPDPE ([D-Pen²,D-Pen⁵]enkephalin) | δ1 | Agonist | escholarship.orgjst.go.jpnih.gov |

| Deltorphin II | δ2 | Agonist | escholarship.orgjst.go.jpnih.gov |

| 7-benzylidenenaltrexone (BNTX) | δ1 | Antagonist | caymanchem.comjst.go.jpnih.gov |

| Naltriben (NTB) | δ2 | Antagonist | caymanchem.comjst.go.jpnih.gov |

Downstream Signaling Pathways and Cellular Mechanisms

G-Protein Coupling and Activation

Deltorphin II, as a selective agonist for the δ-opioid receptor (DOR), initiates its cellular effects by binding to and activating the receptor, which belongs to the G-protein-coupled receptor (GPCR) superfamily. nih.govumich.edu Upon agonist binding, the DOR undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G-proteins, primarily of the Gi/o family. nih.govumich.edu This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various downstream effectors.

Studies have demonstrated that Deltorphin II induces robust G-protein activation. nih.govpnas.org In mouse periaqueductal gray matter membranes, [D-Ala2]deltorphin II was shown to be more potent at activating Gi2α subunits compared to G(x/z)α subunits. capes.gov.br However, the relationship between G-protein activation and subsequent cellular events like receptor internalization is complex. Research indicates that while Deltorphin II is a strong activator of G-proteins, the level of this activation does not always predict the extent of receptor phosphorylation or internalization, suggesting that G-protein-independent pathways may also play a role. nih.govumich.edu In the context of μ-δ receptor heteromers, Deltorphin II stimulation has been reported to shift coupling from the typical Gαi to the pertussis toxin-insensitive Gαz subunit. wjgnet.com

Activation of Inositol (B14025) Signaling Pathways

The signaling cascade initiated by Deltorphin II extends to the activation of the phosphoinositide pathway. Stimulation of δ-opioid receptors has been shown to activate Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Research focusing on the antinociceptive effects of [D-Ala2]deltorphin II in the mouse spinal cord has provided direct evidence for the involvement of this pathway. The analgesic action of intrathecally administered Deltorphin II was significantly weakened by pretreatment with PLC inhibitors such as neomycin and U73122. nih.gov Furthermore, impairing phosphatidylinositol synthesis with LiCl also reduced the antinociceptive effect, which could be rescued by the co-administration of D-myo-inositol-1,4,5-trisphosphate. nih.gov These findings underscore the critical role of the PLC-IP3 signaling axis in mediating the biological effects of Deltorphin II. nih.gov Studies have also specifically linked the δ2-receptor subtype, for which Deltorphin II is an agonist, to Gq proteins and the subsequent activation of the PLC-β1 isoform to produce antinociception. capes.gov.br

Modulation of Protein Kinases (PKCδ, PI3-Kinase, ERK1/2-Kinase)

A significant aspect of Deltorphin II's mechanism of action involves the modulation of several key protein kinases. This is particularly evident in studies of cardioprotection, where Deltorphin II's ability to limit infarct size during ischemia-reperfusion injury is dependent on a cascade of kinase activation. mdpi.comnih.govresearchgate.netresearchgate.net

The primary kinases implicated in Deltorphin II's signaling are:

Protein Kinase Cδ (PKCδ): Activation of PKCδ is a crucial step in the cardioprotective pathway initiated by Deltorphin II. mdpi.comnih.gov

Phosphatidylinositol-3-Kinase (PI3-Kinase): The infarct-sparing effect of Deltorphin II is associated with the activation of PI3-Kinase. mdpi.comnih.gov The use of the PI3K inhibitor wortmannin (B1684655) was shown to completely abolish the cardioprotective benefits of Deltorphin II. mdpi.com

Extracellular signal-regulated kinase-1/2 (ERK1/2-Kinase): This kinase is another essential component of the signaling cascade. mdpi.comnih.gov Administration of the ERK1/2 inhibitor PD98059 negated the infarct-limiting effect of Deltorphin II, confirming its downstream role. mdpi.com

In contrast, the activity of other kinases such as Protein Kinase A (PKA) and Janus 2 kinase (JAK2) does not appear to be involved in this specific protective pathway, as their respective inhibitors failed to eliminate the effects of Deltorphin II. mdpi.comnih.gov

| Signaling Molecule | Effect of Deltorphin II | Effect of Inhibitor on Deltorphin II Action | Inhibitor Used | Reference |

|---|---|---|---|---|

| PKCδ | Activation | Cardioprotection Abolished | - | mdpi.com |

| PI3-Kinase | Activation | Cardioprotection Abolished | Wortmannin | mdpi.comnih.gov |

| ERK1/2-Kinase | Activation | Cardioprotection Abolished | PD98059 | mdpi.comnih.gov |

| PKA | Not Involved | Cardioprotection Unaffected | H-89 | mdpi.com |

| JAK2 | Not Involved | Cardioprotection Unaffected | AG490 | mdpi.comnih.gov |

Guanylyl Cyclase and cGMP Pathway Involvement

The activation of the guanylyl cyclase (GC) and cyclic guanosine monophosphate (cGMP) pathway is another important component of Deltorphin II's downstream signaling. mdpi.comresearchgate.net Guanylyl cyclase is an enzyme that catalyzes the conversion of GTP to the second messenger cGMP. wikipedia.org

Studies have shown that Deltorphin II administration during cardiac reperfusion leads to a significant increase in myocardial cGMP levels. mdpi.comresearchgate.net This effect is attributed to the activation of soluble guanylyl cyclase (sGC). mdpi.com The involvement of this pathway was confirmed when the sGC inhibitor ODQ was found to completely eliminate the cardioprotective effect of Deltorphin II. mdpi.comresearchgate.net Interestingly, this activation appears to be independent of nitric oxide (NO), a typical stimulator of sGC, as NOS inhibition did not affect Deltorphin II's action. This has led to the hypothesis that Deltorphin II may activate sGC through an alternative mechanism, possibly involving carbon monoxide (CO). mdpi.com The subsequent increase in cGMP is thought to activate cGMP-sensitive protein kinase G (PKG), which then contributes to the modulation of the end-effectors like the sarcKATP channels and the mPTP. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Development of Deltorphin Ii

Conformational Analysis and Ligand-Receptor Dynamics

Conformational analysis of Deltorphin (B1670231) II and its analogues has provided insights into the structural basis of its high δ-selectivity. Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), have been employed to study the peptide's structure in solution and when bound to receptor fragments.

NMR studies on the related peptide, deltorphin I, in a DMSO-d₆ solution revealed that while the peptide is flexible, it has a tendency to adopt a folded conformation where the N- and C-termini are in close proximity. nih.gov The side chain of Phe³ preferentially adopts a g- conformation. nih.gov The hydrophobic Val⁵ and Val⁶ residues contribute to a high degree of flexibility at the C-terminus. nih.gov

Studies on the interaction between Deltorphin II and a synthesized fragment of the third extracellular loop of the human δ-opioid receptor (hDOR) have shed light on the dynamics of ligand-receptor binding. nih.gov The receptor fragment, hDOR-(279-299), was found to have a helical conformation in a membrane-mimetic environment. nih.gov Upon binding of Deltorphin II, this helix was destabilized at the N-terminus of the receptor fragment. nih.gov Concurrently, a β-conformation was induced at the C-terminus of the receptor fragment, particularly involving residues Leu²⁹⁵, Val²⁹⁶, and Val²⁹⁷. nih.gov

Quantitative structure-activity relationship (QSAR) studies combined with Langevin dynamics simulations have suggested that the side chains at positions 5 and 6 influence δ-binding by promoting an extended backbone conformation in the C-terminal region. researchgate.net This extended conformation, rather than a helical one, is thought to be favorable for δ-receptor selectivity. researchgate.net Conformational studies of analogues with constrained Phe³ residues, such as those containing Atc, indicate that the side chain of residue 3 adopts a trans conformation at the χ1 dihedral angle during its interaction with the δ-receptor. acs.orgnih.gov

Synthetic Methodologies for Deltorphin II and Analogues

The chemical synthesis of Deltorphin II and its numerous analogues is fundamental to the exploration of their structure-activity relationships. These synthetic approaches allow for the precise, residue-by-residue construction of the peptide chain, enabling the introduction of modified, unnatural, or conformationally constrained amino acids at specific positions.

Solid-Phase Peptide Synthesis (Fmoc- and Boc-based)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing Deltorphin II and its derivatives. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The process simplifies the purification of the product at each step, as excess reagents and byproducts are washed away while the peptide remains anchored to the solid support. bachem.comiris-biotech.de Two primary chemical strategies, distinguished by the type of Nα-amino protecting group used, are employed: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. iris-biotech.degoogle.com

Fmoc-based SPPS: This is the most common approach for synthesizing Deltorphin II analogues. nih.gov The Fmoc group is stable to acids but is readily removed by a secondary amine base, typically piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de The side-chain protecting groups (e.g., tert-butyl for Glu and Tyr) are acid-labile and are removed in the final step when the peptide is cleaved from the resin, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). iris-biotech.degoogle.com This orthogonality between the Nα- and side-chain protecting groups is a key advantage, preventing premature deprotection of side chains during the synthesis cycles. bachem.com Fmoc-based synthesis of [D-Ala²]deltorphin II analogues has been successfully performed using standard methodologies, sometimes accelerated by microwave irradiation to enhance coupling efficiency. nih.gov

Boc-based SPPS: The Boc/benzyl (Bzl) strategy represents an alternative, historically significant method. researchgate.net In this approach, the acid-labile Boc group is used for temporary Nα-protection and is removed at each cycle by treatment with an acid, such as TFA. researchgate.net Side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates, which are more stable to the conditions used for Boc removal. researchgate.net The final cleavage from the resin and removal of all side-chain protecting groups requires a very strong acid, traditionally anhydrous hydrogen fluoride (B91410) (HF). researchgate.net However, methods have been developed to circumvent the use of HF. researchgate.net Boc-chemistry SPPS remains a reliable technique, particularly for complex or long peptide sequences. researchgate.netresearchgate.net

Both Fmoc and Boc strategies involve a repeated cycle of deprotection, washing, coupling of the next protected amino acid, and further washing, allowing for the assembly of the desired peptide sequence on a solid support. iris-biotech.de

Analogue Generation Strategies

The generation of Deltorphin II analogues is driven by the desire to understand the specific roles of each amino acid residue in receptor binding and activation, and to develop ligands with improved affinity, selectivity, and stability. Key strategies include amino acid substitution, conformational constraint, and the creation of chimeric peptides.

Substitution of Key Residues: A primary strategy involves substituting specific amino acids in the native Deltorphin II sequence (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂).

Positions 5 and 6: The valine residues at positions 5 and 6 are located in the "address" domain of the peptide, which is thought to influence receptor selectivity. To probe the role of hydrophobicity in this region, analogues have been synthesized where Val⁵ and Val⁶ are replaced with other hydrophobic amino acids. nih.gov For instance, replacing these valines with isoleucine (Ile) was shown to increase hydrophobicity and subsequently enhance activity at the δ-opioid receptor. acs.orgacs.org Other substitutions with residues like norleucine have also been explored to develop analogues with very high δ-affinity and selectivity. nih.gov

Position 3: The phenylalanine at position 3 is part of the "message" sequence critical for receptor activation. Halogenation of this residue has been a fruitful strategy. acs.orgresearchgate.net A series of analogues of [D-Ala²]deltorphin II were synthesized with substitutions at the para-position of the Phe³ aromatic ring, including fluorine (p-F-Phe), chlorine (p-Cl-Phe), bromine (p-Br-Phe), and iodine (p-I-Phe). nih.gov Research found a linear correlation where increasing the size of the halogen substituent led to an increased binding affinity for the δ-opioid receptor. nih.govacs.orgupenn.edu

Position 1: The N-terminal tyrosine (Tyr¹) is crucial for opioid activity. To investigate the optimal conformation of its side chain, analogues have been created by replacing Tyr¹ with conformationally restricted amino acids such as (R)- or (S)-6-hydroxy-2-aminotetralin-2-carboxylic acid (Hat). acs.org

Conformational Constraint: To better understand the bioactive conformation of Deltorphin II, constrained analogues are synthesized. This is often achieved by replacing flexible amino acids with more rigid structures. For example, the Phe³ residue was replaced with the conformationally constrained 2-aminotetralin-2-carboxylic acid (Atc) to provide evidence that the side chain of residue 3 adopts a specific (trans) conformation during its interaction with the δ-receptor. researchgate.netacs.org

Chimeric Peptides: An innovative strategy involves creating hybrid peptides by combining pharmacophore elements from Deltorphin II with those of other unrelated peptides. In one such approach, the C-terminal "address" sequence of Deltorphin II (Glu-Val-Val-Gly-NH₂) was combined with the N-terminal "message" sequence of α-melanotropin (α-MSH) to generate novel chimeric analogues. acs.org This strategy aims to create ligands with entirely new pharmacological profiles by merging the functional domains of different parent peptides. acs.org

| Analogue Strategy | Position(s) Modified | Modification Example | Key Finding | Reference |

|---|---|---|---|---|

| Hydrophobicity Enhancement | 5 and 6 | Val⁵, Val⁶ → Ile⁵, Ile⁶ | Increased hydrophobicity and activity at the δ-receptor. | acs.orgacs.org |

| Halogenation | 3 | Phe³ → p-I-Phe³ | Increased halogen size correlated with increased δ-receptor affinity. | nih.govacs.org |

| Conformational Constraint | 1 | Tyr¹ → (R/S)-Hat¹ | Used to probe the bioactive conformation of the N-terminal residue. | acs.org |

| Conformational Constraint | 3 | Phe³ → (R/S)-Atc³ | Provided evidence for the side chain conformation at the receptor. | researchgate.netacs.org |

| Chimeric Peptide Design | N/A | Combining Deltorphin-II C-terminus with α-MSH N-terminus | Creation of novel ligands with unique bioactivity. | acs.org |

Development of Radiolabeled Deltorphin II Analogues

Radiolabeled peptides are indispensable tools for characterizing opioid receptors, enabling high-sensitivity radioligand binding assays and in vivo imaging studies. nih.gov The development of radiolabeled Deltorphin II analogues has focused on incorporating isotopes such as Iodine-125 ([¹²⁵I]), Tritium ([³H]), and Indium-111 ([¹¹¹In]).

Iodine-125 Labeling: A significant achievement in this area was the synthesis of a radioiodinated analogue of [D-Ala²]deltorphin II, specifically Tyr-D-Ala-(p-[¹²⁵I]Phe)-Glu-Ile-Ile-Gly-NH₂. nih.govacs.org The synthesis strategy involved first creating a precursor peptide with an amino group at the para-position of Phe³ (Tyr-D-Ala-(p-NH₂-Phe)-Glu-Ile-Ile-Gly-NH₂). nih.gov This precursor was then subjected to a Sandmeyer reaction, a chemical process that converts the amino group into a diazonium salt, which is subsequently displaced by radioiodine. nih.govacs.org This method allows the radiolabel to be incorporated in a late stage of the synthesis. researchgate.net The resulting [¹²⁵I]-labeled peptide proved to be a highly selective and high-affinity radioligand for the δ-opioid receptor, useful for in vitro binding assays in cell lines and rodent brain homogenates. nih.govupenn.edunih.gov

Tritium Labeling: Tritium is another common isotope for radiolabeling peptides due to its long half-life. While commercially available tritiated ligands for opioid receptors exist, they can have limitations for detecting receptors expressed at low levels due to the specific activity of tritium. nih.gov Nevertheless, tritiation has been used for Deltorphin II analogues. For example, a constrained analogue containing TICP[psi] was radiolabeled by the catalytic tritiation of its di-iodinated precursor, Tyr(3',5'-I₂)-TICP[psi], to yield a high-affinity ligand for δ-opioid receptors. researchgate.net

Metal Chelation for Imaging: For in vivo imaging applications like Single Photon Emission Computed Tomography (SPECT), analogues are developed that can be labeled with metallic radioisotopes. This involves attaching a chelating agent to the peptide, which can then stably bind a radionuclide like Indium-111. An [¹¹¹In]-labeled DO3A conjugate of naltrindole (B39905), a δ-opioid antagonist structurally related to the pharmacophore of deltorphins, was developed for imaging δ-opioid receptors on cancer xenografts. snmjournals.org This approach highlights the potential for developing Deltorphin II-based radiopharmaceuticals for diagnostic purposes.

Pharmacological Actions and Potential Therapeutic Applications of Deltorphin Ii

Antinociceptive and Analgesic Efficacy

Deltorphin (B1670231) II has demonstrated significant antinociceptive and analgesic effects in a variety of preclinical models. Its mechanism of action involves both central and peripheral pathways, primarily through its interaction with δ-opioid receptors.

Central Antinociceptive Mechanisms via Supraspinal Delta Opioid Receptors

When administered centrally, such as via intracerebroventricular injection, Deltorphin II produces potent, dose-dependent antinociception. nih.gov Studies have shown that its analgesic effects are mediated by δ-opioid receptors located at supraspinal sites, which are regions in the brain involved in pain modulation. nih.govwikidata.org For instance, research in mice using the tail-flick test demonstrated that the antinociceptive effects of [D-Ala2]deltorphin II were blocked by a selective δ-opioid receptor antagonist, confirming the involvement of these receptors in its central analgesic action. nih.gov Further studies have indicated that the activation of δ₂-opioid receptors in the rostral ventromedial medulla, a key area in the brainstem for pain processing, contributes to its antinociceptive effects. guidetomalariapharmacology.org This activation is thought to engage descending pain-inhibitory pathways. guidetomalariapharmacology.org

Peripheral Analgesic Actions in Neuropathic and Inflammatory Pain Models

Deltorphin II has also been shown to exert analgesic effects at the periphery, which is particularly relevant for the treatment of neuropathic and inflammatory pain states. In a rat model of neuropathic pain, local administration of Deltorphin II into the hind paw attenuated mechanical allodynia, a key symptom of this chronic pain condition. This effect is attributed to the activation of δ-opioid receptors present on sensory neurons. Research has shown an upregulation of δ-opioid receptor protein in the dorsal root ganglia and the sciatic nerve following peripheral nerve injury, suggesting an increased availability of these receptors for therapeutic targeting in neuropathic pain.

In models of inflammatory pain, such as that induced by complete Freund's adjuvant or formalin, Deltorphin II has also demonstrated significant analgesic properties. Local administration of Deltorphin II was found to suppress formalin-induced nocifensive behaviors. Furthermore, intrathecal administration of Deltorphin II was shown to be equipotent in alleviating both inflammatory and cancer-related bone pain. These findings highlight the potential of peripherally acting δ-opioid receptor agonists like Deltorphin II in managing pain associated with inflammation.

Differential Antagonism of Analgesic Effects

The analgesic effects of Deltorphin II can be differentially antagonized by various opioid receptor antagonists, which has helped to elucidate its specific mechanisms of action. The selective δ-opioid receptor antagonist, naltrindole (B39905), has been consistently shown to block the antinociceptive effects of Deltorphin II in both central and peripheral applications. For example, the antinociceptive effect of Deltorphin II in the tail-immersion test was strongly inhibited by naltrindole. Similarly, in neuropathic pain models, the anti-allodynic effects of peripherally administered Deltorphin II were prevented by co-administration of naltrindole.

In contrast, the non-selective opioid antagonist naloxone (B1662785) has shown variable efficacy in blocking the effects of Deltorphin II. While some studies report that high doses of naloxone can reduce the behavioral stimulation induced by Deltorphin II, it is generally a weak antagonist of δ-receptor-selective opioids. The μ-opioid receptor antagonist β-funaltrexamine has been shown to have a lesser inhibitory effect on the antinociceptive action of Deltorphin II compared to naltrindole, further confirming the primary role of δ-opioid receptors. Interestingly, some research suggests that the increase in dopamine (B1211576) release in the nucleus accumbens induced by Deltorphin II is not blocked by naloxone or selective δ-opioid receptor antagonists, indicating an opioid receptor-independent mechanism for this specific effect.

Effects on Affective and Motivational States

Beyond its role in pain modulation, Deltorphin II has been investigated for its influence on mood and motivation, particularly its potential antidepressant-like effects and its interaction with the brain's reward circuitry.

Antidepressant-like Effects

The potential for δ-opioid receptor agonists to act as antidepressants is an area of active research. However, the findings regarding Deltorphin II specifically have been inconsistent. One study reported that Deltorphin II produced antidepressant-like effects in the forced swim test in rats, a common behavioral model for screening antidepressant drugs. This effect was blocked by the δ-opioid receptor antagonist naltrindole.

Conversely, a more recent study using the tail suspension test in mice did not find an antidepressant-like effect with Deltorphin II. This study suggested that other deltorphin analogs, but not Deltorphin II itself, possess these properties, which are mediated by the δ₁-opioid receptor subtype. These conflicting results may be due to differences in the animal models, species, or specific experimental protocols used, highlighting the need for further research to clarify the role of Deltorphin II in modulating affective states.

Modulation of Dopaminergic Systems in the Nucleus Accumbens

The nucleus accumbens is a critical brain region involved in reward, motivation, and addiction, and the dopaminergic system within this area is a key player in these processes. Research has shown that Deltorphin II can modulate dopamine levels in the nucleus accumbens. Perfusion of Deltorphin II into the nucleus accumbens of rats has been found to significantly increase the extracellular concentration of dopamine.

Intriguingly, this effect appears to be mediated through an opioid receptor-independent mechanism. Studies have demonstrated that the Deltorphin II-induced increase in accumbal dopamine was not blocked by the selective δ₂-opioid receptor antagonist naltriben (B52518), nor by antagonists for μ- or δ₁-opioid receptors, or even the non-selective antagonist naloxone. However, the effect was significantly reduced by the sodium channel blocker tetrodotoxin, suggesting a mechanism that is dependent on neuronal firing but not on direct opioid receptor activation. This modulation of the dopaminergic system in a key reward center suggests that Deltorphin II could influence motivational states, though the precise behavioral implications of this opioid-independent dopamine release require further investigation.

Opioid Receptor-Independent Neurochemical Mechanisms

While Deltorphin II is renowned for its high selectivity and potency as a delta-opioid receptor (DOR) agonist, intriguing research has unveiled neurochemical effects that operate independently of classical opioid receptor pathways. Studies focusing on the brain's reward circuitry, specifically the nucleus accumbens, have demonstrated that Deltorphin II can modulate neurotransmitter levels through unconventional mechanisms.

In vivo microdialysis studies in rats have shown that local perfusion of Deltorphin II into the nucleus accumbens significantly elevates extracellular dopamine levels. nih.gov This effect is notably resistant to blockade by opioid receptor antagonists. The administration of the non-selective opioid antagonist naloxone did not prevent the Deltorphin II-induced dopamine increase. nih.govdoi.org Furthermore, the effect was also not altered by selective antagonists for the δ1, δ2, or μ-opioid receptors. nih.gov This suggests that the mechanism driving this dopamine enhancement is not mediated by the activation of these opioid receptors. nih.govdoi.org

Further investigation into the nature of this response revealed a dependency on neuronal activity. The increase in extracellular dopamine prompted by Deltorphin II was significantly diminished—by 72%—when the voltage-gated sodium channel blocker, tetrodotoxin, was co-perfused into the nucleus accumbens. nih.govdoi.org This finding indicates that the effect is largely dependent on action potential firing. Collectively, these results point towards a novel, opioid receptor-independent, and tetrodotoxin-sensitive mechanism through which Deltorphin II can influence dopaminergic neurotransmission in a key region of the brain's reward system. nih.gov

Anti-tumor Research and Imaging Potential

The role of opioid receptors in cancer biology has become an area of active investigation. The expression of these receptors on tumor cells presents an opportunity for both therapeutic targeting and advanced diagnostics.

The delta-opioid receptor (DOR), the specific target of Deltorphin II, is highly expressed in a variety of human tumors, whereas its expression in corresponding normal tissue can be low or absent. acs.orgsnmjournals.org This differential expression makes DOR an attractive molecular target. For instance, DOR is reported to be overexpressed in lung cancer, including small cell lung cancer (SCLC), but not in normal lung tissue. acs.orgsnmjournals.org Its expression has been confirmed in human lung cancer cell lines through ligand binding assays. acs.org

Similarly, studies have focused on DOR expression in human colon cancer. snmjournals.org The human colon cancer cell line HCT116 has been used in xenograft models to study DOR-targeted agents, with specific cell lines engineered to either express (DOR+) or not express (DOR-) the receptor for comparative analysis. snmjournals.orgarizona.edu The presence of DOR has also been leveraged in preclinical models of cancer-related bone pain, where Deltorphin II demonstrated potent analgesic effects in a rat model of bone cancer by acting on these receptors. nih.gov

The high expression of DOR on certain cancer cells provides a basis for developing targeted imaging agents. By attaching a radioactive isotope to a DOR-selective ligand like Deltorphin II, it is possible to create a radioligand that can be used for non-invasive imaging techniques such as Single-Photon Emission Computed Tomography (SPECT). arizona.edunih.gov

A radioligand based on Deltorphin II has been successfully developed for this purpose. snmjournals.org In this approach, the Deltorphin II peptide was linked with a DOTA chelator, allowing it to be labeled with the radioisotope Indium-111 (¹¹¹In). snmjournals.orgarizona.edu This ¹¹¹In-labeled Deltorphin-II ligand was then tested for its ability to target tumors in vivo. snmjournals.org

In studies using mice with xenografted human colon cancer tumors (HCT116), the radioligand demonstrated effective tumor targeting. arizona.edu SPECT imaging showed that the ¹¹¹In-Deltorphin II accumulated significantly in tumors expressing DOR (DOR+), while much lower accumulation was observed in tumors lacking the receptor (DOR-). snmjournals.orgarizona.edu The DOR+ tumors were clearly visible with imaging as early as 15-30 minutes post-injection, with the signal becoming more prominent at 3 and 24 hours. snmjournals.orgarizona.edu At 24 hours, the tumor-to-non-tumor ratio for DOR+ tumors was significantly higher than for DOR- tumors. snmjournals.orgarizona.edu These findings indicate that Deltorphin-II based radioligands have the potential to be developed into new diagnostic tools for imaging the expression of delta-opioid receptors in the context of tumor growth and metastasis. snmjournals.orgarizona.edu

Other Pharmacological Effects

Modulation of Respiratory Function

The influence of Deltorphin II on respiratory function is complex, with research indicating seemingly contradictory effects that are dependent on the experimental context, particularly the presence and function of mu-opioid receptors (MOR).

In some studies, Deltorphin II, a delta-opioid receptor agonist, has been shown to stimulate respiratory function. Research has demonstrated that Deltorphin II can counteract the respiratory depression induced by potent mu-opioid agonists like alfentanil, without diminishing the analgesic effects. tocris.com This suggests a potential for developing safer analgesics that combine mu and delta-opioid receptor activity.

Table 1: Effect of Deltorphin II on Respiratory Frequency in Wild-Type and MOR-/- Mice

| Treatment | Genotype | Change in Respiratory Frequency | Reference |

|---|---|---|---|

| Deltorphin II | Wild-Type | Strong reduction | citeab.com |

| Deltorphin II | MOR-/- | No reduction | citeab.com |

| Deltorphin II (in vitro) | Wild-Type | Decrease | fishersci.ca |

| Deltorphin II (in vitro) | MOR-/- | Decrease | fishersci.ca |

Influence on Ethanol (B145695) and Food Consumption

Deltorphin II has been observed to modulate the consumption of both ethanol and palatable foods, with its effects being influenced by the specific delta-opioid receptor subtypes and the nature of the consumable.

Regarding food intake, Deltorphin II, acting as a delta-2 opioid agonist, has been shown to increase the intake of palatable foods. nih.gov Specifically, studies have demonstrated that Deltorphin II increases the intake of sucrose (B13894) solutions at lower concentrations (0.5% and 2.5%) but not at a higher concentration (10%). nih.gov This is in contrast to the mu-opioid agonist DAMGO and the delta-1 opioid agonist DPDPE, which enhanced sucrose intake at higher concentrations. nih.gov These findings implicate a role for delta-2 opioid mediation in the orosensory characteristics of palatable food intake. nih.gov Further research has indicated that Deltorphin II-induced hyperphagia is significantly reduced by both delta-1 and delta-2 opioid antagonists, suggesting a potential interaction between these receptor subtypes in mediating food intake. metabolomicsworkbench.org

Table 2: Effect of Deltorphin II on Sucrose Intake

| Sucrose Concentration | Effect of Deltorphin II on Intake | Reference |

|---|---|---|

| 0.5% | Increased | nih.gov |

| 2.5% | Increased | nih.gov |

| 10% | No significant increase | nih.gov |

Pharmacokinetic and Biodistribution Profile of Deltorphin Ii

In Vitro and In Vivo Enzymatic Stability

Deltorphins, including Deltorphin (B1670231) II, are amphibian peptides that exhibit significant stability against enzymatic degradation, a crucial attribute for their biological activity. guidetopharmacology.org The synthetic analogue [D-Ala2]deltorphin II, in particular, has been shown to be highly resistant to enzymatic action. tocris.com

A study investigating the stability of [D-Ala2]deltorphin I and II analogues in mouse 15% brain membrane homogenates and 100% plasma found that these peptides are remarkably stable. The N-terminal sequence and amino acids at specific positions are critical for this biological stability. For instance, modifications at positions 4 and 5 can significantly alter the peptide's half-life. While the parent compound [D-Ala2]deltorphin II is stable, certain analogues demonstrate even greater resistance to degradation, with half-lives exceeding 15 hours in brain homogenates. This inherent stability is a key factor in their ability to produce sustained effects in vivo.

| Compound | Half-life in Brain Homogenate (t½ brain) | BBB Permeability Coefficient (PC; x10⁻⁴ cm/min) |

|---|---|---|

| [D-Ala2]deltorphin II | Data not specified | 23.49 ± 2.42 |

| [D-Ala2]deltorphin I | 4.8 hr | Data not specified |

| [D-Ala2, Ser4, D-Ala5]deltorphin | > 15 hr | Data not specified |

Blood-Brain Barrier Permeability and Transport Mechanisms

Deltorphins are noted for having an unusually high rate of penetration across the blood-brain barrier (BBB) for opioid peptides. wikipedia.orgnih.govpnas.org This ability allows them to reach the central nervous system (CNS) following systemic administration. researchgate.net In vitro studies using isolated bovine brain microvessels have shown that deltorphins are taken up via a saturable, non-concentrative permeation system. nih.govpnas.org

The ability of Deltorphin II and its analogues to cross the BBB is influenced by several structural factors. While lipophilicity is a known determinant for BBB penetration of peptides, the specific amino acid sequence of deltorphins is also critical. researchgate.net Research on [D-Ala2]deltorphin II analogues has shown that the N-terminal sequence and the amino acids in positions 4 and 5 are crucial for BBB permeability.

Interestingly, increasing the molecular weight through the addition of N-terminal amino acids does not necessarily hinder permeability. For example, analogues like [Arg0, D-Ala2]deltorphin II and [Pro-1, Pro0, D-Ala2]deltorphin II were found to have permeability coefficients similar to the parent compound, despite their larger size. This suggests that the interaction with specific transport systems may be more important than passive diffusion properties alone.

The transport of Deltorphin II across the BBB is not merely passive but is mediated by specific carrier proteins. Research has identified members of the Organic Anion Transporting Polypeptide (OATP/Oatp) family as key transporters for Deltorphin II. researchgate.net Specifically, the human transporter OATP1A2 (previously known as OATP-A) is localized at the human BBB and has been shown to mediate the transport of Deltorphin II.

Studies using Xenopus laevis oocytes identified Deltorphin II as a transport substrate of OATP1A2. This transport is sodium-independent and can be inhibited by other opioid peptides and antagonists. For example, the transport of Deltorphin II by OATP1A2 is inhibited by the endogenous peptide Leu-enkephalin and the non-selective opiate antagonist naloxone (B1662785). wikipedia.orgnih.gov However, the selective δ-opioid antagonist naltrindole (B39905) does not compete for this transport system, indicating that the transport is distinct from the opioid receptors themselves. wikipedia.orgnih.gov The rat homologs, Oatp1 and Oatp2, also transport deltorphins, highlighting the importance of this transporter family in the CNS penetration of these peptides.

| Transporter | Species | Apparent Kₘ (µM) |

|---|---|---|

| OATP-A (OATP1A2) | Human | ~330 |

| Oatp1 | Rat | ~137 |

| Oatp2 | Rat | Not a substrate |

Preclinical Research Models and Methodologies Utilizing Deltorphin Ii

In Vitro Assay Systems

Radioligand Binding Assays

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of Deltorphin (B1670231) II and its analogs for opioid receptors. These assays typically utilize brain membrane preparations from rodents or cultured cells expressing specific opioid receptor subtypes. By measuring the displacement of a radiolabeled ligand by increasing concentrations of the unlabeled compound (like Deltorphin II), researchers can determine the binding affinity (Ki) and selectivity.

Deltorphin II demonstrates exceptionally high affinity and selectivity for the δ-opioid receptor (DOR). nih.govnih.govpnas.org Studies have consistently shown its Ki value for DOR to be in the low nanomolar or even subnanomolar range, while its affinity for μ-opioid (MOR) and κ-opioid (KOR) receptors is significantly lower, often by several thousand-fold. caymanchem.comabcam.com For instance, the Ki values for [D-Ala2]-Deltorphin II are reported as 1.5 nM for DOR, while being greater than 1000 nM for both MOR and KOR. abcam.com This high selectivity is a key characteristic that makes Deltorphin II a valuable tool for studying the specific functions of the δ-opioid system.

The substitution of amino acids within the Deltorphin II sequence can influence its binding properties. For example, replacing the Val5,6 residues with other aliphatic amino acids has been explored to understand the role of these hydrophobic residues in receptor selectivity. nih.gov Similarly, halogenated analogues of [D-Ala2]deltorphin II have been synthesized and shown to maintain high selectivity for DOR, with an observed correlation between the size of the halogen substituent and the binding affinity. nih.govacs.org The development of radioiodinated analogues, such as those based on the [D-Ala2]deltorphin II template, provides valuable probes for conducting radioligand binding assays in rodent brain homogenates. nih.govacs.org

Table 1: Opioid Receptor Binding Affinities of Deltorphin II and its Analogs

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (μ/δ Ratio) | Source(s) |

|---|---|---|---|---|

| Deltorphin II | δ | 0.0033 | >300 | caymanchem.com |

| μ | >1 | caymanchem.com | ||

| κ | >1 | caymanchem.com | ||

| [D-Ala2]-Deltorphin II | δ | 1.5 | >667 | abcam.com |

| μ | >1000 | abcam.com | ||

| κ | >1000 | abcam.com | ||

| Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH2 | δ | N/A | Highly δ-selective | nih.govnih.govacs.org |

| (GATE3-8) | ||||

| [Ile5,6]-Deltorphin II | δ | Subnanomolar | Very high | acs.org |

Functional Bioassays (e.g., Mouse Vas Deferens, Guinea Pig Ileum)

Functional bioassays using isolated tissues, such as the mouse vas deferens (MVD) and guinea pig ileum (GPI), are critical for determining the agonist or antagonist properties and the functional selectivity of compounds like Deltorphin II. The MVD is an established model rich in δ-opioid receptors, while the GPI primarily contains μ- and κ-opioid receptors. umich.edupnas.org

In the MVD assay, Deltorphin II and its analogs potently inhibit electrically stimulated contractions, demonstrating strong agonist activity at δ-opioid receptors. umich.edunih.govnih.gov The concentration required to produce a 50% inhibition of the twitch response (IC50) is typically in the nanomolar or subnanomolar range. nih.govnih.govjneurosci.org For example, the IC50 value for Deltorphin II in the MVD has been reported to be 1.92 ± 0.24 nM. nih.gov In contrast, Deltorphin II is significantly less potent in the GPI assay, with IC50 values in the micromolar range, confirming its high selectivity for δ-receptors. acs.orgumich.edunih.gov The ratio of the IC50 values (GPI/MVD) is often used as a measure of δ-selectivity, and for some Deltorphin II analogs, this ratio can exceed 100,000. acs.org

Studies comparing Deltorphin II with other δ-agonists, like DPDPE, have shown Deltorphin II to be more potent in the MVD assay. umich.edujneurosci.org This higher potency in functional assays corresponds well with its higher affinity observed in radioligand binding studies. umich.edu These bioassays have also been instrumental in characterizing novel synthetic analogs, confirming, for instance, that peptides with substitutions at key positions retain potent agonist properties and high δ-selectivity. acs.orgnih.gov

Table 2: Functional Potency of Deltorphin II and Related Peptides in Isolated Tissue Bioassays

| Compound | Assay | IC50 (nM) | Genotype/Condition | Source(s) |

|---|---|---|---|---|

| Deltorphin II | Mouse Vas Deferens | 1.87 ± 0.30 | Wild-type | jneurosci.org |

| Mouse Vas Deferens | 3.85 ± 0.90 | MOR −/− | jneurosci.org | |

| Mouse Vas Deferens | 1.92 ± 0.24 | Wild-type | nih.gov | |

| DPDPE | Mouse Vas Deferens | 13.89 ± 2.16 | Wild-type | jneurosci.org |

| Mouse Vas Deferens | 22.44 ± 4.59 | MOR −/− | jneurosci.org | |

| [D-Ala2]deltorphin II | Mouse Vas Deferens | 0.8 | N/A | umich.edu |

Cell Culture Models (e.g., CHO cells, Primary Bovine Brain Microvessel Endothelium)

Cell culture models provide a controlled environment to investigate the molecular mechanisms of Deltorphin II action. Chinese Hamster Ovary (CHO) cells stably transfected to express specific opioid receptor subtypes (δ, μ, or κ) are widely used. nih.govacs.orgfigshare.com These cellular systems are invaluable for dissecting the direct interaction of Deltorphin II with the δ-opioid receptor without the complexity of a whole-tissue system.

In CHO cells expressing the δ-opioid receptor, Deltorphin II and its analogs have been shown to bind with high affinity. For instance, a radioiodinated analog of [D-Ala2]deltorphin II exhibited a dissociation constant (KD) of 0.1 nM in these cells. nih.govacs.orgfigshare.com Beyond simple binding, these cell models are used in functional assays, such as the [35S]GTPγS binding assay, which measures G-protein activation following receptor agonism. In such assays, Deltorphin II and its analogs act as full agonists at the δ-opioid receptor. nih.govnih.govfigshare.com

While much of the research focuses on neuronal cells or those engineered to express opioid receptors, other cell types are also utilized. For example, studies on primary bovine brain microvessel endothelium have been used to assess the permeability and stability of Deltorphin II analogs across the blood-brain barrier, a critical aspect for centrally acting drugs.

In Vivo Animal Models

Rodent Models for Pain (e.g., Tail-Flick, Bone Cancer Pain, Nerve Injury)

Deltorphin II has been extensively evaluated in various rodent models of pain, demonstrating significant antinociceptive (pain-relieving) effects.

Tail-Flick Test: This is a common model for acute thermal pain. In this test, the latency of a mouse to flick its tail from a source of thermal radiation is measured. Intracerebroventricular (i.c.v.) administration of [D-Ala2]deltorphin II has been shown to produce a dose- and time-dependent increase in tail-flick latency, indicating a potent antinociceptive effect. umich.edunih.gov Notably, [D-Ala2]deltorphin II was found to be approximately 13-fold more potent than the other selective δ-agonist, DPDPE, and roughly equipotent to morphine in this assay. umich.edunih.gov The antinociceptive effects of Deltorphin II are blocked by selective δ-opioid antagonists, confirming that its action is mediated through δ-receptors. nih.govumich.edu

Bone Cancer Pain Model: This model mimics the chronic, debilitating pain experienced by patients with bone metastases. In a rat model where cancer cells are implanted into the femur, intrathecal administration of Deltorphin II was found to dose-dependently reverse the associated mechanical allodynia (pain from a non-painful stimulus). nih.govnih.gov This analgesic effect was completely blocked by the selective δ-opioid receptor antagonist naltrindole (B39905), demonstrating that the activation of spinal δ-opioid receptors can alleviate cancer-related bone pain. nih.govnih.gov Further studies in a mouse model of bone cancer pain also found that the DOR agonist deltorphin 2 increased nociceptive thresholds. x-mol.net

Nerve Injury Models: Neuropathic pain, resulting from nerve damage, is often resistant to traditional opioid treatments. Deltorphin II has shown promise in these models. In rats with a chronic constriction injury (CCI) of the sciatic nerve, intrathecal Deltorphin II attenuated both cold hyperalgesia and mechanical allodynia. escholarship.org In another model, the spared nerve injury (SNI) model in mice, local peripheral application of Deltorphin II inhibited the mechanical responsiveness of C-fiber nociceptors in the injured area. nih.govfrontiersin.orgnih.gov This effect was concentration-dependent and reversible by a DOR antagonist, suggesting that functional DORs are expressed on nociceptors under neuropathic conditions and can be targeted to reduce pain. nih.govfrontiersin.orgnih.gov

Rodent Models for Depression (e.g., Tail Suspension Test)

The tail suspension test is a widely used behavioral screening tool for assessing potential antidepressant effects in rodents. The test is based on the principle that an animal subjected to the short-term, inescapable stress of being suspended by its tail will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Research has explored the role of δ-opioid receptor agonists in models of depression, and the tail suspension test is a key methodology in this area of investigation. While specific data for Deltorphin II in the tail suspension test is part of the broader investigation into DOR agonists for depression, detailed findings directly linking Deltorphin II to this specific test were not prominently featured in the provided search context. However, the known antinociceptive and neuro-modulatory roles of Deltorphin II make it a relevant compound for such studies. researchgate.net

Models for Cardiac Ischemia/Reperfusion

Deltorphin II has been investigated for its cardioprotective effects in various preclinical models of cardiac ischemia/reperfusion (I/R) injury. These studies primarily utilize animal models to simulate the conditions of a myocardial infarction followed by reperfusion therapy.

In vivo studies have frequently employed male Wistar rats subjected to a period of coronary artery occlusion, typically 45 minutes, followed by a longer period of reperfusion, usually 120 minutes. tocris.comciteab.comnih.govnih.gov In these models, Deltorphin II administration, often before reperfusion, has been shown to reduce the infarct size relative to the area at risk. nih.govnih.gov This protective effect is associated with the activation of peripheral δ2-opioid receptors. nih.govnih.gov The infarct-limiting effect of Deltorphin II is thought to be mediated by the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG. tocris.com Furthermore, studies have indicated that Deltorphin II can decrease the level of cyclic adenosine (B11128) monophosphate (cAMP) and increase the level of cyclic guanosine (B1672433) monophosphate (cGMP) in the at-risk myocardial tissue during reperfusion. citeab.comnih.gov The proposed end-effectors of this cardioprotective mechanism include the sarcolemmal KATP channels and the mitochondrial permeability transition (MPT) pore. tocris.comnih.gov

Isolated rat heart models have also been used, where the heart is subjected to total ischemia and then reperfused. citeab.com These experiments have demonstrated that Deltorphin II can improve the recovery of the heart's contractile function after an ischemic event. citeab.com

More recently, the potential of Deltorphin II to prevent arrhythmia upon reperfusion has been noted in a porcine working heart model, highlighting its relevance in large animal models that more closely mimic human cardiac physiology. wikidata.org

| Model Type | Animal Model | Key Methodologies | Major Findings | Citations |

|---|---|---|---|---|

| In Vivo | Male Wistar Rats | 45 min coronary occlusion, 120 min reperfusion | Reduced infarct size; activation of δ2-opioid receptors; modulation of protein kinases (PKCδ, ERK1/2, PI3K, PKG) and cyclic nucleotides (cAMP, cGMP). | tocris.comciteab.comnih.govnih.gov |

| Ex Vivo | Isolated Rat Heart | 45 min total ischemia, 30 min reperfusion | Improved recovery of cardiac contractility. | citeab.com |

| In Vivo | Pig | Working heart model | Prevention of arrhythmia upon reperfusion. | wikidata.org |

Microdialysis Techniques for Neurotransmitter Monitoring

Microdialysis is a minimally invasive technique used to measure the levels of free, unbound substances in the extracellular fluid of tissues. nih.gov This methodology has been employed to investigate the effects of Deltorphin II on neurotransmitter systems in the brain, particularly in awake and freely moving animals to correlate neurochemical changes with behavior. guidetopharmacology.orgguidetopharmacology.org

One key area of research has been the nucleus accumbens, a brain region central to reward and motivation. In vivo microdialysis studies in rats have shown that perfusion of Deltorphin II into the nucleus accumbens leads to a significant increase in the extracellular concentration of dopamine (B1211576). guidetopharmacology.org Interestingly, this effect was not blocked by selective δ2-opioid receptor antagonists (naltriben), μ-opioid receptor antagonists (CTOP), δ1-opioid receptor antagonists, or the non-selective opioid antagonist naloxone (B1662785). guidetopharmacology.org However, the dopamine increase was substantially reduced by the sodium channel blocker tetrodotoxin, suggesting that Deltorphin II enhances dopamine levels in this region through a mechanism that is independent of opioid receptors but sensitive to sodium channels. guidetopharmacology.org

Microdialysis can be combined with other techniques, such as behavioral studies, to provide a comprehensive understanding of a compound's neuropharmacological profile. nih.gov The technique allows for the continuous monitoring of various neurochemicals, including monoamines like dopamine, amino acids, and other small endogenous molecules. nih.govwikipedia.org

Table 2: Effect of Deltorphin II on Dopamine Levels in the Nucleus Accumbens via Microdialysis

| Experimental Condition | Effect on Extracellular Dopamine | Antagonist Effect | Mechanism Implication | Citations |

|---|---|---|---|---|

| Deltorphin II Perfusion | Significant Increase | N/A | Dopamine release stimulation | guidetopharmacology.org |

| Deltorphin II + Naltriben (B52518) (δ2 antagonist) | No alteration of effect | None | Opioid receptor-independent | guidetopharmacology.org |

| Deltorphin II + Naloxone (non-selective antagonist) | No alteration of effect | None | Opioid receptor-independent | guidetopharmacology.org |

| Deltorphin II + Tetrodotoxin (sodium channel blocker) | 72% reduction in increase | Significant | Tetrodotoxin-sensitive mechanism | guidetopharmacology.org |

Genetic Models (e.g., μ-Opioid Receptor Deficient Mice)

The use of genetically modified animal models, particularly mice lacking specific opioid receptors, has been crucial in dissecting the precise mechanisms of Deltorphin II's actions. Studies using μ-opioid receptor (MOR) deficient mice have yielded significant insights into the roles of different opioid receptors in mediating the effects of this δ-agonist.

Research has shown that the antinociceptive (pain-relieving) effects of Deltorphin II are largely preserved in MOR-deficient mice, indicating that its analgesic properties are not primarily mediated by the μ-opioid receptor. fishersci.canih.gov However, the story is different for other effects. The rewarding properties of Deltorphin II, as measured by the conditioned place preference paradigm, were present in wild-type mice but completely absent in MOR-deficient mice. nih.gov Similarly, signs of physical dependence following chronic administration and subsequent naloxone-precipitated withdrawal were observed in wild-type animals but were suppressed in mice lacking the MOR. nih.gov These findings strongly suggest that while the analgesic effects of Deltorphin II are independent of the μ-receptor, its rewarding effects and the development of physical dependence are mediated through it. nih.gov

Further studies using MOR-deficient mice in thermal pain tests (tail-immersion and hotplate) revealed that analgesia induced by Deltorphin II was significantly diminished or absent in these mice, suggesting that at least for thermal pain, the μ-receptor plays a dominant role. wikiwand.com A very weak analgesic response was observed in double mu/kappa knockout mice (where only delta receptors are present), indicating that while delta receptor activation alone can produce some antinociception, it is not potent. wikiwand.com

Other genetic models include knock-in mice where the delta-opioid receptor is fused with a fluorescent protein (DOPr-eGFP). In these mice, the potency of Deltorphin II remained unchanged, confirming the functional integrity of the modified receptor. nih.gov

Table 3: Effects of Deltorphin II in Wild-Type vs. μ-Opioid Receptor (MOR) Deficient Mice

| Effect Studied | Wild-Type (WT) Mice | MOR-Deficient Mice | Implication for Receptor Mediation | Citations |

|---|---|---|---|---|

| Antinociception (General) | Present | Preserved | Primarily δ-opioid receptor mediated | fishersci.canih.gov |

| Antinociception (Thermal Pain) | Full analgesia | Inactive or significantly lower analgesia | Primarily μ-opioid receptor mediated | wikiwand.com |

| Rewarding Effects | Place preference observed | No place preference | μ-opioid receptor mediated | nih.gov |

| Physical Dependence | Withdrawal signs observed | Withdrawal signs suppressed | μ-opioid receptor mediated | nih.gov |

Conclusion and Future Directions in Deltorphin Ii Research

Summary of Key Research Findings

Deltorphin (B1670231) II, a heptapeptide (B1575542) originally isolated from the skin of frogs from the Phyllomedusa genus, is distinguished by its remarkable affinity and selectivity for δ-opioid receptors. pnas.org Specifically, it is a potent agonist for the δ₂-opioid receptor subtype. caymanchem.com Research has consistently demonstrated its powerful analgesic properties in various animal models. caymanchem.com For instance, intrathecal administration in rats has been shown to increase pain thresholds. caymanchem.com Furthermore, studies have revealed that Deltorphin II can inhibit the mechanical responsiveness of nociceptors in neuropathic pain models, an effect mediated by the δ-opioid receptor. nih.gov Beyond its analgesic effects, research has highlighted its potential cardioprotective role, where it has been found to reduce the infarct size in models of myocardial ischemia-reperfusion injury. caymanchem.commdpi.com This protective effect is believed to be mediated through the activation of peripheral δ₂-opioid receptors and involves several downstream signaling pathways, including protein kinase Cδ (PKCδ), PI3-kinase, and ERK1/2-kinase. mdpi.com

Challenges and Opportunities in Therapeutic Development

Despite the promising pharmacological profile of Deltorphin II and other δ-opioid receptor agonists, their translation into clinical therapeutics has been fraught with challenges. mdpi.com A significant hurdle has been the reported proconvulsant effects and potential for inducing seizures associated with some δ-opioid agonists, which has tempered enthusiasm for their development. mdpi.com Moreover, like other opioid peptides, Deltorphin II faces issues related to its poor ability to cross the blood-brain barrier, although some studies suggest the existence of transport systems that may facilitate its passage. researchgate.net

However, these challenges also present opportunities for innovation. The development of peripherally restricted δ-opioid receptor agonists could offer a viable strategy to harness their therapeutic benefits, such as in the treatment of neuropathic pain, while minimizing central nervous system side effects. nih.gov The potential for δ-opioid receptor agonists to treat a range of conditions including chronic pain, cardiac and cerebral ischemia, and neurodegenerative diseases continues to drive research efforts. mdpi.com Overcoming the existing hurdles through medicinal chemistry and drug delivery strategies remains a key focus for realizing the therapeutic potential of compounds like Deltorphin II. mdpi.comresearchgate.net

Advancements in Biased Ligand Design for Delta Opioid Receptors

A significant advancement in opioid research is the concept of biased agonism, which offers a promising avenue for developing safer and more effective therapeutics. nih.govnih.govresearchgate.net Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. mdpi.com In the context of opioid receptors, the goal is to design ligands that are "G protein-biased," meaning they activate the G protein-mediated signaling pathway responsible for analgesia, while avoiding the recruitment of β-arrestin, which is implicated in many of the adverse side effects of traditional opioids. mdpi.commdpi.com

This strategy is being actively explored for all opioid receptor subtypes, including the δ-opioid receptor. researchgate.netmdpi.com The development of biased ligands for δ-opioid receptors could potentially separate the desired analgesic effects from unwanted side effects like convulsions. mdpi.com While the field has seen the development of several G protein-biased agonists for the μ-opioid receptor, the design of highly biased ligands for the δ-opioid receptor is an area of ongoing investigation. nih.gov The knowledge gained from studying biased agonism in other G protein-coupled receptors is likely to be instrumental in advancing the design of safer δ-opioid receptor modulators. nih.gov

Potential for Novel Drug Discovery

The unique properties of Deltorphin II and the growing understanding of the δ-opioid receptor system present exciting opportunities for novel drug discovery. mdpi.com The high selectivity of Deltorphin II makes it a valuable research tool for probing the function of δ-opioid receptors. pnas.orgmedchemexpress.com Furthermore, its structure serves as a template for the design of new, more drug-like δ-opioid receptor agonists with improved pharmacokinetic properties and reduced side effect profiles.

Q & A

Q. What are the key challenges in synthesizing Deltorphin II, and what methodological alternatives exist to address them?

Deltorphin II's hydrophobic nature complicates its isolation and purification using standard techniques like anhydrous hydrogen fluoride (HF). Boc/Bzl solid-phase peptide synthesis (SPPS) coupled with strong Lewis acids (e.g., TMSOTf) has been proposed as an alternative to HF cleavage. However, post-synthesis purification requires optimized reversed-phase HPLC with gradients of acetonitrile/water containing 0.1% TFA to resolve hydrophobic byproducts . Additionally, incorporating trifluoroethanol (TFE) in the mobile phase can improve peptide solubility during chromatography.

Q. How can Deltorphin II be reliably detected and quantified in biological matrices?

Liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) is a validated method for identifying and quantifying Deltorphin I/II in secretions (e.g., Phyllomedusa bicolor "kambo") and blood. Key parameters include:

- Fragmentation transitions : For Deltorphin II, monitor m/z 783.4 → 511.2 and 610.3 at 35 eV collision energy.

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges and protein precipitation using acetonitrile.

- Validation : Include recovery rates, matrix effects, and limits of detection (LOD < 1 ng/mL) .

Q. What experimental approaches confirm Deltorphin II’s selectivity for δ-opioid receptors (DOR)?

Radioreceptor binding assays using tritiated ligands (e.g., [³H]Deltorphin II) and functional GTPγS-binding assays in rat frontal cortex membranes are standard. Key steps:

- Competitive binding : Compare IC₅₀ values against non-selective ligands (e.g., naloxone) in DOR-expressing cell lines.

- Functional selectivity : Assess agonist potency in isolated tissue assays (e.g., mouse vas deferens, IC₅₀ ~0.5 nM for DOR) versus μ-opioid receptor (MOR)-dominant tissues (e.g., guinea pig ileum, IC₅₀ >1 µM) .

Advanced Research Questions

Q. How do structural modifications of Deltorphin II influence blood-brain barrier (BBB) permeability and receptor activity?

Substitutions at the N-terminal (e.g., Tyr¹ → Hat¹) and address domains (e.g., Val⁵/Ile⁶) alter stereoelectronic properties without compromising DOR selectivity. For BBB permeability:

- Neutral/zwitterionic analogs : [Arg⁰,d-Ala²]Deltorphin II retains permeability despite increased molecular weight (~950 Da) by reducing efflux transporter recognition.

- Lipophilicity : LogD values <1.5 correlate with higher BBB penetration, measured using in vitro models like bovine brain microvascular endothelial cells (BBMEC) .

Q. What in vivo models are suitable for evaluating Deltorphin II’s antihyperalgesic effects?

Intrathecal (i.t.) administration in murine models of inflammatory pain (e.g., CFA-induced paw edema) allows dose-response analysis:

- Dosing : 0.25–2.5 µg i.t. induces dose-dependent inhibition of thermal hyperalgesia (ED₅₀ = 0.72 µg).

- Behavioral endpoints : Rotarod tests assess motor coordination, while paw withdrawal latency quantifies analgesia. Note: Transient ataxia (hindlimb immobility, Straub tail) occurs at ≥1 µg doses but resolves within 30 minutes .

Q. How does Deltorphin II interact with the δ-opioid receptor’s third extracellular loop (ECL3)?

NMR studies of ECL3 fragments (e.g., hDOR-(279–299)) in membrane-mimetic environments reveal:

Q. What strategies improve isolation and purification of hydrophobic Deltorphin II analogs?

- Solvent systems : Use TFE (20–30% v/v) in mobile phases to enhance peptide solubility during HPLC.

- Column selection : Wide-pore C4 or C8 columns (300 Å pore size) improve resolution for large hydrophobic peptides.

- Alternative cleavage : Replace HF with TFA/scavenger cocktails (e.g., TFA:thioanisole:EDT, 95:3:2) to minimize side reactions .

Q. How are radiolabeled Deltorphin II analogs utilized in receptor studies?

Tritiation at Tyr³,⁵ positions enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.